[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester

Hydrogen bonding Drug-likeness Solubility

Select this heterobifunctional building block for PROTAC linker applications requiring orthogonal deprotection. Its Boc-protected primary amine and hydroxyethyl-secondary amine enable sequential, chemoselective functionalization unmatched by simpler mono-functional analogs. With 8 rotatable bonds and a TPSA of 70.6 Ų, it delivers superior conformational flexibility and aqueous solubility essential for ternary complex formation and ADC linker processability.

Molecular Formula C10H22N2O3
Molecular Weight 218.297
CAS No. 1052648-05-1
Cat. No. B2835008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester
CAS1052648-05-1
Molecular FormulaC10H22N2O3
Molecular Weight218.297
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCNCCO
InChIInChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-7-8-13/h11,13H,4-8H2,1-3H3,(H,12,14)
InChIKeySMTBJXYPIMMLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester (CAS 1052648-05-1): Key Physicochemical & Functional Baseline for Procurement


[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester (CAS 1052648-05-1) is a heterobifunctional carbamate building block comprising a tert-butyloxycarbonyl (Boc)-protected primary amine and a secondary amine bearing a 2-hydroxyethyl group, linked through a propyl spacer. Its computed XLogP3 is 0.2, topological polar surface area (TPSA) is 70.6 Ų, and it possesses 3 hydrogen bond donors (HBD) and 8 rotatable bonds [1]. These features render it a versatile intermediate for sequential orthogonal deprotection and functionalization in medicinal chemistry and targeted protein degradation (PROTAC) applications [1][2].

Why Simple Boc-Amines or Boc-Alcohols Cannot Replace [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester


In-class compounds such as N-Boc-1,3-propanediamine (CAS 75178-96-0) or N-Boc-ethanolamine (CAS 26690-80-2) lack the dual orthogonal functionality—a protected primary amine on one terminus and a hydroxyethyl-substituted secondary amine on the other—characteristic of [3-(2-hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester [1][2]. This structural distinction results in significantly different hydrogen-bonding capacity, conformational flexibility, and TPSA, which directly impact solubility, linker geometry, and the ability to undergo sequential, chemoselective modifications without protecting-group crossover [1][2][3]. Consequently, substituting these simpler analogs can lead to reduced synthetic efficiency, altered pharmacokinetic profiles of final conjugates, or failure to achieve the requisite spatial separation in bifunctional probes.

Head-to-Head Physicochemical Evidence for Differentiating [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester from Closest Analogs


Hydrogen Bond Donor Count: Impact on Solubility and Permeability

[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester contains 3 hydrogen bond donors (HBD), one more than N-Boc-1,3-propanediamine (2 HBD) [1][2]. The extra HBD arises from the secondary amine proton, which is absent in the primary amine-only analog. This additional HBD can enhance aqueous solubility but may reduce passive membrane permeability, a critical consideration for intermediates destined for cell-permeable PROTACs.

Hydrogen bonding Drug-likeness Solubility

Rotatable Bond Count: Conformational Flexibility for Linker Applications

With 8 rotatable bonds, [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester offers 60% greater rotational freedom than N-Boc-1,3-propanediamine (5 rotatable bonds) [1][2]. This increased flexibility is advantageous in PROTAC linker design, where the ability to span variable distances between E3 ligase and target protein ligands is crucial for ternary complex formation [3].

PROTAC linker Conformational flexibility Bifunctional spacer

Topological Polar Surface Area: Aqueous Solubility Differentiation

The TPSA of [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester is 70.6 Ų, compared to 64.4 Ų for N-Boc-1,3-propanediamine [1][2]. This 6.2 Ų increase (9.6% higher) suggests enhanced aqueous solubility, which can facilitate handling, formulation, and reaction in aqueous media.

TPSA Aqueous solubility Drug-likeness

Molecular Weight and Scaffold Size: Extended Reach in Bifunctional Constructs

The molecular weight of 218.29 g/mol for [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester is 44.05 g/mol heavier than N-Boc-ethanolamine (161.20 g/mol) and 44.05 g/mol heavier than N-Boc-1,3-propanediamine (174.24 g/mol) [1][2][3]. This additional mass reflects the extended propyl-hydroxyethyl motif, providing a longer reach between functional termini, which is particularly relevant for PROTAC linker applications where optimal distance between ligands is critical.

Molecular weight Linker length Bifunctional molecule

GHS Hazard Profile: Irritancy vs. Handling Requirements

According to ECHA C&L notifications compiled in PubChem, [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester carries GHS classifications H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) [1]. In contrast, N-Boc-1,3-propanediamine is classified primarily as a combustible liquid and may be corrosive to metals, with a different hazard signature [2]. This differential hazard profile influences personal protective equipment requirements, storage conditions, and shipping classifications, directly impacting procurement and handling costs.

Safety GHS classification Skin irritation

Optimal Deployment Scenarios for [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester Based on Quantitative Differentiation


PROTAC Linker Synthesis Requiring Extended, Flexible Spacers

The compound's 8 rotatable bonds and 3 HBD [1] make it suitable as a PROTAC linker where enhanced conformational sampling and solubility are needed to bridge E3 ligase and target protein ligands. Its longer propyl-hydroxyethyl scaffold (MW 218.29) provides a greater reach than N-Boc-1,3-propanediamine, potentially improving ternary complex formation [1].

Sequential Orthogonal Deprotection in Peptide or Heterocycle Synthesis

The Boc group can be selectively cleaved under acidic conditions while the secondary hydroxyethylamine remains intact, allowing subsequent functionalization at the primary amine. Chemoselectivity differentiates this compound from N-Boc-ethanolamine and N-Boc-1,3-propanediamine, which each offer only a single reactive terminus [1][2].

Synthesis of Hydrophilic Bioconjugate Linkers

With a TPSA of 70.6 Ų, the compound imparts higher aqueous solubility to conjugates compared to N-Boc-1,3-propanediamine (TPSA 64.4 Ų) [1][2]. This property is beneficial for antibody-drug conjugate (ADC) linker intermediates requiring aqueous processability.

Building Block for CNS-Penetrant Probe Synthesis

The balanced XLogP3 of 0.2 and 3 HBD may optimize CNS drug-likeness for probes where reduced permeability is desirable to limit brain exposure, contrasting with more lipophilic Boc-amine analogs [1][2].

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